molecular formula C20H21N3O B2892464 N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 899753-76-5

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2892464
CAS No.: 899753-76-5
M. Wt: 319.408
InChI Key: KFLBZGOUOYBKSJ-UHFFFAOYSA-N
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Description

“N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural products and drugs . The compound also contains a dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocycle .

Scientific Research Applications

Allosteric Modulation of Dopamine D2 Receptor

A study demonstrated that a compound related to N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, specifically SB269652, negatively modulates the binding of dopamine at the dopamine D2 receptor (D2R). This finding suggests potential applications in neuropsychiatric disorders where dopamine signaling is implicated (Mistry et al., 2015).

Antipsychotic Agent Evaluation

Research into heterocyclic analogues of antipsychotic agents, including compounds structurally related to this compound, found that these compounds showed promise in in vitro and in vivo evaluations for antipsychotic potential. This indicates a potential role in the development of new antipsychotic medications (Norman et al., 1996).

Antineoplastic Activity

In a study on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to this compound, certain compounds displayed significant antineoplastic activity in mice bearing L1210 leukemia. This suggests potential applications in cancer research and therapy (Liu et al., 1995).

Dye-Sensitized Solar Cells

A study involving carboxylated cyanine dyes structurally similar to this compound demonstrated improved photoelectric conversion efficiency in dye-sensitized solar cells. This highlights a potential application in renewable energy technologies (Wu et al., 2009).

Sodium Borohydride Reductions

Research on sodium borohydride in carboxylic acid media, relevant to compounds like this compound, highlighted its use in reducing and N-alkylating various functional groups, suggesting applications in synthetic chemistry (Gribble, 1999).

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-22-14-18(17-9-5-6-10-19(17)22)21-20(24)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBZGOUOYBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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